molecular formula C10H12ClNO4S B2942614 N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008074-24-5

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2942614
CAS No.: 1008074-24-5
M. Wt: 277.72
InChI Key: ZCQASZURWSOPHS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an organic compound that features a chlorophenyl group and a methylsulfonyl group attached to an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, N-(4-chlorophenyl)-N-(methylsulfonyl)amine, is formed.

    Coupling with Alanine: The intermediate is then coupled with alanine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine
  • N-(4-Chlorophenyl)-N-(methylsulfonyl)valine
  • N-(4-Chlorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the alanine backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQASZURWSOPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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